molecular formula C20H20N2O7 B2435846 Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1421515-77-6

Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2435846
CAS No.: 1421515-77-6
M. Wt: 400.387
InChI Key: ICTFZBZCAUHJHU-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to further functionalization to introduce the hydroxypropyl and amino groups. The final step involves the esterification of the benzoate moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • **Benzo[d][1,3]dioxole derivatives

Properties

IUPAC Name

methyl 4-[[2-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-27-20(26)12-2-5-14(6-3-12)22-19(25)18(24)21-9-8-15(23)13-4-7-16-17(10-13)29-11-28-16/h2-7,10,15,23H,8-9,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFZBZCAUHJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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